3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)
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Overview
Description
3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) is an unnatural amino acid that features an ethynyl group attached to the D-alanine structure. This compound is notable for its incorporation into peptidoglycan, a critical component of bacterial cell walls, through a biorthogonal alkyne group. This unique feature allows for selective labeling via click-chemistry reactions, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) typically involves the incorporation of an ethynyl group into the D-alanine structure. One common method includes the use of ethynylglycine as a precursor, which undergoes a series of chemical reactions to form 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI). The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mM in both .
Industrial Production Methods: While specific industrial production methods for 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques, including the use of protective groups and purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%) .
Chemical Reactions Analysis
Types of Reactions: 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group allows for substitution reactions, particularly in click-chemistry applications
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Azide-containing compounds are used in
Properties
IUPAC Name |
(2S)-2-amino-2-methylbut-3-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYDNDKMRLQEC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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